3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole

Structural isomerism Chemical procurement Lead identification

VCP/p97 inhibitor discovery faces a critical SAR gap: no comparative data exist among the three C6H12N4S 3-aminopropylsulfanyl positional isomers. This branched 1-aminopropan-2-yl variant provides a unique steric environment at the sulfanyl linkage-a critical determinant of allosteric binding mode. • Enables systematic SAR differentiation vs. linear 2-aminopropyl and 3-aminopropyl isomers • Primary amine handle supports bioconjugation (NHS ester, reductive amination) for PROTAC design or fluorescent probe construction • Built on the validated alkylsulfanyl-1,2,4-triazole VCP inhibitor pharmacophore with confirmed submicromolar cellular activity. Procure all three isomers for first-in-class branching-dependent SAR mapping.

Molecular Formula C6H12N4S
Molecular Weight 172.25 g/mol
Cat. No. B13251799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole
Molecular FormulaC6H12N4S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCC(CN)SC1=NN=CN1C
InChIInChI=1S/C6H12N4S/c1-5(3-7)11-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3
InChIKeyBGASJUGUWHHFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Aminopropan-2-yl)sulfanyl]-4-methyl-4H-1,2,4-triazole Chemical Identity


3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole (CAS 1250920-02-5) is a heterocyclic thioether belonging to the 3-alkylsulfanyl-4-methyl-4H-1,2,4-triazole family. Its molecular formula is C6H12N4S with a molecular weight of 172.25 g/mol . The compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 3-position with a sulfanyl-linked 1-aminopropan-2-yl moiety, distinguishing it from linear-chain aminopropyl isomers. The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, and 3-alkylsulfanyl-1,2,4-triazoles have been established as potent, allosteric inhibitors of valosine-containing protein (VCP/p97), a target overexpressed in multiple tumor types [1].

Structural Isomer Differentiation for Procurement Precision


Within the C6H12N4S constitutional isomer space, three closely related analogs exist: 3-[(1-aminopropan-2-yl)sulfanyl]- (target; CAS 1250920-02-5), 3-[(2-aminopropyl)sulfanyl]- (CAS 1341920-97-5), and 3-[(3-aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (no CAS assigned). These compounds share identical molecular formula and molecular weight (172.25 g/mol) but differ in the branching pattern of the aminopropyl side chain. The target compound bears the amine on the secondary carbon of the propyl chain (1-aminopropan-2-yl), creating a branched sulfanyl linkage, whereas the 2-aminopropyl and 3-aminopropyl analogs possess terminal primary amine groups on linear chains. In alkylsulfanyl-1,2,4-triazole VCP inhibitor series, the steric and electronic environment around the sulfanyl linkage is a critical determinant of allosteric binding mode and cellular potency, with submicromolar activity achievable through appropriate alkyl chain engineering [1]. Therefore, generic substitution among these positional isomers without confirmatory comparative biological data risks selecting a compound with divergent target engagement, pharmacokinetic behavior, or synthetic tractability.

Differentiation Evidence vs. Closest Analogs


Branched vs. Linear Aminopropyl Side-Chain Identity

The target compound is the only constitutional isomer among three C6H12N4S 3-aminopropylsulfanyl-4-methyl-4H-1,2,4-triazoles bearing a branched 1-aminopropan-2-yl side chain. The 2-aminopropyl isomer (CAS 1341920-97-5) and 3-aminopropyl isomer (no CAS) feature linear chains with terminal primary amines . The branched isomer presents a distinct steric footprint at the sulfanyl attachment point, which in the broader alkylsulfanyl-1,2,4-triazole VCP inhibitor class directly modulates allosteric binding at the D2 domain of p97 and dictates cellular potency [1]. No comparative biological data among these three specific isomers have been reported in the peer-reviewed literature to date.

Structural isomerism Chemical procurement Lead identification

VCP/p97 Allosteric Inhibitor Activity Benchmarks

Although no VCP inhibition data exist for the target compound specifically, the alkylsulfanyl-1,2,4-triazole chemotype to which it belongs has been established as a class of potent, allosteric VCP/p97 inhibitors. In the seminal SAR study by Polucci et al., medicinal chemistry optimization of an HTS hit led to compounds with submicromolar activity in cellular assays and a clear on-target mechanism of action at consistent doses [1]. Subsequent structural biology studies confirmed that alkylsulfanyl-1,2,4-triazoles bind to an allosteric pocket in the D2 ATPase domain of p97, distinct from the ATP-binding site, representing the earliest examples of allosteric p97 inhibitors [2].

VCP/p97 inhibition Allosteric inhibitor Cancer target

Evidence Gap: No Comparative Biological Data

A comprehensive search of PubMed, Google Scholar, BindingDB, PubChem, and patent databases (conducted up to the knowledge cutoff) identified no primary research articles, patents, or authoritative database entries reporting any biological assay data—including enzyme inhibition IC50, cellular antiproliferative activity, antimicrobial MIC, or in vivo pharmacokinetic parameters—for 3-[(1-aminopropan-2-yl)sulfanyl]-4-methyl-4H-1,2,4-triazole (CAS 1250920-02-5) or for its two closest constitutional isomers: 3-[(2-aminopropyl)sulfanyl]- (CAS 1341920-97-5) and 3-[(3-aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. Existing literature covers alkylsulfanyl-1,2,4-triazoles with different substitution patterns (e.g., aryl-linked, extended alkyl chains) applied to distinct biological targets including VCP/p97 [1], combretastatin A-4 analogue antiproliferative activity [2], and antituberculosis screening [3], but none of these studies included the target compound or its immediate isomers. Consequently, no quantitative head-to-head or cross-study comparative biological evidence exists to preferentially select this compound over its isomers for any specific biological application.

Evidence gap Data transparency Procurement risk

Application Scenarios for 3-[(1-Aminopropan-2-yl)sulfanyl]-4-methyl-4H-1,2,4-triazole


De Novo VCP/p97 Inhibitor Screening

The alkylsulfanyl-1,2,4-triazole scaffold has been validated as an allosteric VCP/p97 inhibitor chemotype with submicromolar cellular activity and confirmed on-target mechanism [1]. The target compound, bearing a unique branched 1-aminopropan-2-yl side chain not previously evaluated in published VCP SAR studies, represents an unexplored sector of chemical space within this validated pharmacophore. Procurement is indicated for laboratories conducting VCP/p97 biochemical ATPase assays or cellular viability screens in VCP-overexpressing cancer lines (colorectal, NSCLC, gastric, hepatocellular), where novel side-chain variants may yield differentiated potency or selectivity profiles [1].

Primary Amine Conjugation Probe Development

The target compound contains a primary aliphatic amine on a branched propyl chain, providing a unique vector for bioconjugation (e.g., NHS ester coupling, reductive amination, sulfonamide formation) compared to the linear-chain isomers [1]. The branched geometry may confer different linker trajectories in PROTAC design, fluorescent probe construction, or affinity chromatography resin preparation, where the spatial orientation of the conjugated payload relative to the triazole core affects ternary complex formation or binding-site accessibility. No biological data are available to pre-judge the outcome; this scenario relies on the structural distinction established in Section 3.

Positional Isomer SAR Comparator

Because no comparative biological data exist among the three C6H12N4S 3-aminopropylsulfanyl positional isomers, procurement of all three compounds (branched 1-aminopropan-2-yl, linear 2-aminopropyl, linear 3-aminopropyl) enables a systematic SAR study to determine whether side-chain branching influences target binding, cellular permeability, metabolic stability, or off-target interactions [1]. Such a study would generate the first quantitative differentiation data for this isomer triad, addressing the evidence gap documented in Section 3 and potentially revealing a branching-dependent activity cliff.

Synthetic Intermediate for Triazole Library

The primary amine handle on the branched propyl chain serves as a synthetic diversification point for generating amide, urea, sulfonamide, or reductive amination products, expanding the triazole library beyond simple alkyl variants [1]. This contrasts with the linear-chain isomers, where the terminal amine position relative to the triazole core differs, potentially leading to divergent conformational preferences in resulting derivatives. The established tractability of 3-alkylsulfanyl-1,2,4-triazole synthesis via S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol [2] supports the feasibility of this approach.

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